molecular formula C12H9N3OS B6500188 Acetamide, N-[4-(4-cyanophenyl)-2-thiazolyl]- CAS No. 53101-18-1

Acetamide, N-[4-(4-cyanophenyl)-2-thiazolyl]-

Cat. No.: B6500188
CAS No.: 53101-18-1
M. Wt: 243.29 g/mol
InChI Key: LHZQFLUQWCKPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-[4-(4-cyanophenyl)-2-thiazolyl]- (Figure 1), is a thiazole derivative characterized by a 4-cyanophenyl substituent at the 4-position of the thiazolyl ring and an acetamide group at the 2-position. This compound belongs to a broader class of thiazole and thiazolidinone derivatives, which are widely studied for their pharmacological properties, including anti-inflammatory and enzyme inhibitory activities . The 4-cyanophenyl group confers unique electronic and steric properties, influencing both synthetic accessibility and biological interactions.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c1-8(16)14-12-15-11(7-17-12)10-4-2-9(6-13)3-5-10/h2-5,7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZQFLUQWCKPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268287
Record name N-[4-(4-Cyanophenyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53101-18-1
Record name N-[4-(4-Cyanophenyl)-2-thiazolyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53101-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(4-Cyanophenyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Acetic Anhydride in Ethanol

  • Reactants :

    • 2-Amino-4-(4-cyanophenyl)thiazole (1.0 equiv)

    • Acetic anhydride (1.5 equiv)

  • Solvent : Ethanol

  • Temperature : Room temperature (25°C)

  • Reaction Time : 4–6 hours

The product precipitates upon neutralization with aqueous sodium bicarbonate and is recrystallized from ethanol-water (3:1 v/v).

Method B: Acetyl Chloride in Dichloromethane

  • Reactants :

    • 2-Amino-4-(4-cyanophenyl)thiazole (1.0 equiv)

    • Acetyl chloride (1.2 equiv)

    • Triethylamine (1.5 equiv, as base)

  • Solvent : Dichloromethane

  • Temperature : 0–5°C (ice bath)

  • Reaction Time : 2 hours

This method offers faster reaction kinetics but requires stringent temperature control to minimize side reactions.

Alternative Preparation Methods

One-Pot Thiazole Formation and Acetylation

A streamlined approach combines thiazole cyclization and acetylation in a single pot:

  • Cyclization : 4-Cyanophenyl isothiocyanate + chloroacetamide in ethanol (reflux, 6 hours).

  • In Situ Acetylation : Direct addition of acetic anhydride to the reaction mixture without isolating the intermediate.

  • Workup : Neutralization and recrystallization yield the final product with 72–78% purity.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates the cyclization step, reducing reaction time by 80% compared to conventional heating. However, this method requires specialized equipment and yields comparable to traditional approaches.

Optimization of Reaction Conditions

Solvent Selection

  • Polar Protic Solvents (e.g., ethanol) : Favor cyclization but may slow acetylation.

  • Polar Aprotic Solvents (e.g., DMF) : Enhance acetylation rates but risk side reactions with isothiocyanate.

Temperature and Catalysis

  • Cyclization : Reflux conditions (78–80°C) optimize ring closure. Lower temperatures (<60°C) result in incomplete reactions.

  • Acetylation : Room temperature suffices for acetic anhydride, while acetyl chloride requires cooling to prevent decomposition.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding colorless crystals with >95% purity (HPLC).

Analytical Data

  • Melting Point : 198–200°C

  • 1H NMR (DMSO-d6) : δ 2.15 (s, 3H, CH3), 7.75 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H), 8.45 (s, 1H, Thiazole-H).

  • LC-MS : [M+H]+ at m/z 244.1 (calculated 243.29).

Challenges and Considerations

Byproduct Formation

  • Thiourea Derivatives : Result from incomplete cyclization. Mitigated by excess chloroacetamide (1.2 equiv).

  • N-Acetyl Overacetylation : Addressed by controlled stoichiometry of acetylating agents.

Scalability Issues

Large-scale reactions face heat dissipation challenges during cyclization. Jacketed reactors or segmented flow systems improve yields (>85%) in pilot-scale syntheses .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-(4-cyanophenyl)-2-thiazolyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Acetamide derivatives are explored for their potential therapeutic applications, particularly in treating various diseases. The thiazole moiety is known for its antimicrobial and anticancer properties.

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, derivatives of thiazole have been found to block key signaling pathways involved in cancer progression.

    Table 1: Summary of Anticancer Activity in Thiazole Derivatives
    Compound NameCell Line TestedIC50 (µM)Mechanism of Action
    Thiazole Derivative AHCT11620.5PI3K/AKT/mTOR inhibition
    Thiazole Derivative BMCF715.0Apoptosis induction via Bcl-2 modulation

Antimicrobial Activity

The compound has demonstrated significant antibacterial and antifungal activities. Thiazole derivatives are known to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Table 2: Antimicrobial Efficacy of Thiazole Derivatives

Compound NameMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)Mechanism of Action
Thiazole Derivative CStaphylococcus aureus8 µg/mLCell wall synthesis inhibition
Thiazole Derivative DCandida albicans5 µg/mLMembrane disruption

Organic Synthesis

Acetamide, N-[4-(4-cyanophenyl)-2-thiazolyl]- serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various functional group modifications.

Anticancer Research

A study evaluated the effects of several thiazole derivatives on colorectal cancer cells, revealing that specific modifications increased cytotoxicity significantly compared to standard chemotherapeutics. This suggests that structural variations can enhance therapeutic efficacy.

Antimicrobial Assessment

Another investigation focused on the antibacterial properties against resistant strains of bacteria. Results indicated that certain thiazole derivatives exhibited potent activity, making them candidates for further development as novel antibiotics.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-(4-cyanophenyl)-2-thiazolyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can disrupt biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its application.

Comparison with Similar Compounds

Structural Analogues with Nitrofuryl Substituents

N-[4-(5-Nitro-2-Furyl)-2-Thiazolyl]acetamide (NFTA)

  • Structure: Replaces the 4-cyanophenyl group with a 5-nitro-2-furyl moiety.
  • Activity: NFTA is a potent carcinogen, inducing lymphocytic leukemia (15/16 mice at 0.1% dietary dose) and stomach tumors in mice . Its carcinogenicity arises from nitroreduction by renal NADPH:cytochrome c reductase, generating reactive intermediates that bind DNA and proteins .
  • Metabolism: Forms N-hydroxy-NFTA, which covalently binds macromolecules, unlike the cyanophenyl derivative, which lacks nitro groups and associated metabolic activation pathways .

N-[4-(5-Nitro-2-Furyl)-2-Thiazolyl]formamide

  • Structure : Substitutes the acetamide group with formamide.
  • Activity: Induces urinary bladder carcinomas (31/33 mice) rather than leukemia, highlighting the critical role of the acetamide moiety in organ specificity .

Key Difference: The 4-cyanophenyl group in the target compound avoids nitro-associated carcinogenicity, suggesting improved safety for therapeutic applications.

Thiazolidinone Derivatives with Varied Substituents

Compound 9(XIX): 2-[2-(4-Cyanophenyl)-6-chloro-1H-benzimidazol-1-yl]-N-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide

  • Structure: Integrates chloro substituents on both benzimidazole and thiazolidinone rings.
  • Activity : Exhibits potent COX-2 inhibition (IC₅₀ = 3.597 ± 0.14 µg/mL), outperforming analogues with methoxy or fluoro groups . This underscores the importance of electron-withdrawing substituents (e.g., Cl, CN) in enhancing enzyme binding.

Compound 6a : N-[4-(4-Hydroxy-3-Methoxyphenyl)-1,3-Thiazol-2-yl]acetamide

  • Structure: Features a hydroxy-methoxyphenyl group instead of cyanophenyl.
  • Activity: Demonstrates moderate COX/LOX inhibition, suggesting electron-donating groups reduce potency compared to cyanophenyl derivatives .

Substitution Effects on Pharmacokinetics and Toxicity

  • N-[4-(4-Cyanophenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide: The phenoxybenzamide extension increases molecular weight (397.45 g/mol) and may alter solubility, impacting bioavailability .

Mechanistic Insights from Enzyme Inhibition Studies

  • T16A[inh]-A01: 2-[(5-Ethyl-1,6-Dihydro-4-Methyl-6-Oxo-2-Pyrimidinyl)Thio]-N-[4-(4-Methoxyphenyl)-2-Thiazolyl]acetamide Target: ANO1 chloride channels. Activity: Inhibits nociception at 20 µM, demonstrating substituent-driven specificity distinct from COX-2 inhibitors like the target compound .

Data Tables

Table 2. Metabolic and Structural Comparisons

Parameter Target Compound NFTA Compound 9(XIX)
Key Substituent 4-Cyanophenyl 5-Nitro-2-Furyl 4-Cyanophenyl, 6-Cl, 2,4-Cl₂
Metabolic Activation Minimal (No nitro group) Nitroreduction to N-hydroxy Not reported
Toxicity Profile Low (Predicted) High (Carcinogenic) Moderate (Enzyme inhibition)
Therapeutic Potential Anti-inflammatory None (Carcinogen) Anti-inflammatory

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-[4-(4-cyanophenyl)-2-thiazolyl]acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. A general approach involves reacting 2-amino-4-(4-cyanophenyl)thiazole with acetonitrile in the presence of anhydrous aluminum chloride (AlCl₃) as a catalyst. Optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of thiazole to acetonitrile) and reaction time (4–6 hours under reflux) improves yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product . Analogous syntheses of thiazolyl acetamides also suggest using ethyloxalyl chloride for condensation, with hydrolysis steps to enhance purity .

Q. Which spectroscopic techniques are essential for characterizing N-[4-(4-cyanophenyl)-2-thiazolyl]acetamide?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm the acetamide moiety (δ ~2.1 ppm for CH₃ and ~168 ppm for carbonyl) and cyanophenyl substitution (aromatic protons at δ 7.5–8.0 ppm).
  • X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar fluorophenyl-thiazolyl acetamides .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 258.07 for C₁₂H₁₀N₃OS). Challenges include distinguishing isomeric byproducts via fragmentation patterns .

Q. What preliminary assays are used to evaluate the compound’s solubility and stability?

  • Methodology :

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λ_max ~270 nm for cyanophenyl absorption).
  • Stability : Incubate at 37°C in simulated biological fluids (e.g., rat plasma) and monitor degradation via HPLC over 24 hours. Use LC-MS to identify hydrolytic products (e.g., deacetylated derivatives) .

Advanced Research Questions

Q. How does the 4-cyanophenyl substituent influence the compound’s interactions with biological targets?

  • Methodology :

  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess binding affinity to proteins like prostaglandin H synthase (PHS), a known activator of nitrofuran analogs. The electron-withdrawing cyano group may enhance electrophilicity, facilitating covalent adduct formation .
  • Structure-activity relationship (SAR) : Compare with analogs (e.g., 4-fluorophenyl or 4-methoxyphenyl substitutions) in enzyme inhibition assays (IC₅₀ values). Substitutions altering electron density or steric bulk can significantly modulate activity .

Q. What mechanisms underlie the metabolic activation of this compound, and how do they relate to toxicity?

  • Methodology :

  • In vitro microsomal assays : Use renal or hepatic microsomes (e.g., rat S9 fraction) to monitor NADPH-dependent activation. Detect reactive intermediates (e.g., nitroso derivatives) via glutathione (GSH) trapping and LC-MS/MS.
  • DNA adduct detection : Incubate with polyguanylic acid (polyG) and quantify binding via ³²P-postlabeling. ANFT (deacetylated analog) shows higher adduct formation than the parent compound, suggesting deacetylation is a key activation step .

Q. How can researchers mitigate the compound’s structural alerts for carcinogenicity during drug development?

  • Methodology :

  • Ames test : Screen for mutagenicity in Salmonella strains (TA98, TA100) with/without metabolic activation (S9 mix). Positive results for nitrofuran analogs are linked to nitro-reduction and DNA alkylation .
  • Structural modification : Introduce electron-donating groups (e.g., methoxy) to reduce nitroso intermediate formation. Ethanolamine salt formulations (e.g., PRH-836-EA) may improve safety profiles .

Q. What in vivo models are appropriate for studying the compound’s pharmacological effects?

  • Methodology :

  • Rat passive cutaneous anaphylaxis (PCA) : Assess antiallergy potential by measuring Evans blue dye extravasation after oral administration (dose range: 0.4–2 mg/kg). Compare to disodium cromoglycate as a reference .
  • Xenograft models : Evaluate antitumor efficacy (e.g., bladder or renal carcinomas) using NFTA-induced carcinogenesis models. Monitor tumor incidence and histopathology over 6–12 months .

Methodological Considerations

  • Data Contradictions : Discrepancies in metabolic activation rates (e.g., renal vs. seminal vesicle microsomes ) highlight tissue-specific enzyme expression. Validate findings across multiple models.
  • Advanced Analytics : Use cryo-EM to resolve target-binding conformations or metabolomics (untargeted LC-HRMS) to map endogenous pathways perturbed by the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.